molecular formula C9H12O3 B3050225 2-(Dimethoxymethyl)phenol CAS No. 24396-24-5

2-(Dimethoxymethyl)phenol

Cat. No.: B3050225
CAS No.: 24396-24-5
M. Wt: 168.19 g/mol
InChI Key: XYSBPHCATQICBN-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)phenol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a dimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)phenol typically involves the reaction of salicylaldehyde with dimethyl acetal (methanol acetal). The reaction introduces two methoxy groups onto the phenolic ring, resulting in the formation of the target compound.

Industrial Production Methods: While specific industrial production methods may vary, the general approach involves the use of salicylaldehyde and dimethyl acetal under controlled conditions to ensure high yield and purity of the product. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethoxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into simpler phenolic compounds.

    Substitution: Electrophilic aromatic substitution reactions are common due to the activated nature of the phenolic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Simpler phenolic compounds.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

2-(Dimethoxymethyl)phenol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)phenol involves its interaction with molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, acting as an antioxidant by scavenging free radicals and chelating metal ions. These properties contribute to its potential therapeutic effects and applications in various fields .

Comparison with Similar Compounds

  • Salicylaldehyde dimethyl acetal
  • 2,6-Dimethoxyphenol
  • 2-Methoxyphenol

Comparison: 2-(Dimethoxymethyl)phenol is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other phenolic compounds.

Properties

IUPAC Name

2-(dimethoxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSBPHCATQICBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455341
Record name dimethoxymethyl phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24396-24-5
Record name dimethoxymethyl phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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